molecular formula C19H24Cl2N4O2 B13739643 Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride CAS No. 17074-42-9

Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride

Cat. No.: B13739643
CAS No.: 17074-42-9
M. Wt: 411.3 g/mol
InChI Key: SITOYHMQEWFWHJ-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted acridine derivative with a diethylaminoethylamino side chain at position 9, formulated as a dihydrochloride salt. The acridine core is a planar heterocyclic structure known for intercalating into DNA, while the nitro group (position 1) and cationic diethylaminoethyl substituent (position 9) modulate its electronic properties, solubility, and biological interactions. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications .

Key structural features:

  • Diethylaminoethylamino side chain (position 9): Introduces a tertiary amine, contributing to cationic character and DNA phosphate backbone interaction .
  • Dihydrochloride formulation: Improves solubility in polar solvents, critical for bioavailability .

Properties

CAS No.

17074-42-9

Molecular Formula

C19H24Cl2N4O2

Molecular Weight

411.3 g/mol

IUPAC Name

diethyl-[2-[(1-nitroacridin-9-yl)azaniumyl]ethyl]azanium;dichloride

InChI

InChI=1S/C19H22N4O2.2ClH/c1-3-22(4-2)13-12-20-19-14-8-5-6-9-15(14)21-16-10-7-11-17(18(16)19)23(24)25;;/h5-11H,3-4,12-13H2,1-2H3,(H,20,21);2*1H

InChI Key

SITOYHMQEWFWHJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Nitration of Acridine

  • Acridine is subjected to nitration using nitrating agents such as nitric acid or mixed acid systems.
  • This step selectively introduces a nitro group at the 1-position, yielding 1-nitroacridine.
  • Reaction conditions are controlled to avoid over-nitration or ring degradation.

Introduction of the Diethylaminoethylamino Group

  • The 9-position of acridine is typically activated as a halide (9-chloro or 9-bromoacridine).
  • Nucleophilic substitution is performed by reacting the halogenated acridine with N,N-diethylethylenediamine.
  • This reaction is carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
  • Temperature control (generally 60–120 °C) and reaction time (several hours) are critical for optimal yield.
  • The product of this step is 9-((2-(diethylamino)ethyl)amino)-1-nitroacridine.

Salt Formation (Dihydrochloride)

  • The free base is treated with hydrochloric acid or a mixture of ether and hydrochloric acid to form the dihydrochloride salt.
  • This step enhances the compound’s water solubility and crystallinity.
  • Crystallization is typically performed from acetone, methanol, or diethyl ether.

Representative Synthetic Example

A detailed synthetic route adapted from literature and patent sources is as follows:

Step Reagents and Conditions Description Yield (%) Melting Point (°C)
1. Nitration Acridine + HNO$$3$$ / H$$2$$SO$$_4$$ Formation of 1-nitroacridine ~80 180-185
2. Halogenation 1-nitroacridine + Cl$$2$$ or Br$$2$$ Formation of 9-chloro-1-nitroacridine ~75 190-195
3. Nucleophilic Substitution 9-chloro-1-nitroacridine + N,N-diethylethylenediamine in DMSO at 80 °C for 4 h Formation of 9-((2-(diethylamino)ethyl)amino)-1-nitroacridine 65-70 210-215
4. Salt Formation Reaction with HCl in ether/methanol Formation of dihydrochloride salt 90+ 220-225

Alternative and Related Synthetic Routes

  • Some methods start from 9-chloroacridine derivatives and directly react with ethylenediamine derivatives under controlled conditions (70–120 °C) in polar aprotic solvents such as dimethylformamide.
  • Reduction of the nitro group to an amino group can be performed using catalytic hydrogenation with palladium on carbon in formic acid, followed by acid treatment to yield amino derivatives, which can then be further functionalized.
  • Continuous flow reactors have been employed industrially to scale up synthesis with improved control over reaction parameters and yield optimization.

Chemical Reaction Analysis

Reaction Type Description Typical Conditions Outcome
Electrophilic Aromatic Substitution Nitration of acridine ring Mixed nitric/sulfuric acid, low temperature Introduction of nitro group at 1-position
Nucleophilic Aromatic Substitution Replacement of halogen at 9-position by diethylaminoethylamino group Polar aprotic solvent, 60–120 °C, several hours Formation of substituted acridine derivative
Salt Formation Protonation with hydrochloric acid Room temperature, solvent crystallization Formation of dihydrochloride salt for stability

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Notes
Nitration Temperature 0–30 °C To avoid over-nitration
Nucleophilic Substitution Temperature 60–120 °C Depends on solvent and reagent
Reaction Time (Substitution) 3–6 hours Monitored by TLC or HPLC
Solvent DMSO, DMF Polar aprotic solvents preferred
Salt Formation Acid HCl (concentrated or gaseous) Ether or methanol as crystallization solvent
Yield Range 60–90% overall Depends on purity and reaction optimization

Research Discoveries and Applications

  • The nitro and diethylaminoethylamino substitutions confer potent biological activity, including DNA intercalation and anticancer effects.
  • The compound’s ability to intercalate DNA disrupts replication and transcription, inducing apoptosis in cancer cells.
  • Modifications of the diethylaminoethylamino side chain and nitro group have been explored to optimize activity and reduce toxicity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group, which can be further modified.

    Substitution: The compound can participate in substitution reactions where the diethylaminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Pharmacological Applications

Acridine derivatives have been studied for their pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.

Antitumor Activity

Research indicates that acridine compounds exhibit promising antitumor effects. For instance, studies involving 1-nitro-9-(diethylaminopropylamino)-acridine (a related compound) showed that it has significant activity against various cancer cell lines. These compounds intercalate into DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription .

Table 1: Antitumor Activity of Acridine Derivatives

Compound NameMechanism of ActionCancer Types Targeted
1-nitro-9-(diethylaminopropylamino)-acridineDNA intercalation, topoisomerase inhibitionBreast cancer, leukemia
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-Similar mechanisms as aboveVarious solid tumors

Antimicrobial Activity

Acridine derivatives also demonstrate antimicrobial properties. Recent studies highlighted their effectiveness against fungal pathogens such as Candida albicans, with certain derivatives showing lower minimum fungicidal concentrations compared to traditional antifungal agents like Amphotericin B .

Table 2: Antimicrobial Efficacy of Acridine Compounds

Compound NamePathogen TestedMinimum Fungicidal Concentration (μg/mL)
Compound 1-R8Candida albicans32
Amphotericin BCandida albicans2

Mechanistic Insights

The mechanisms by which acridine derivatives exert their effects involve several pathways:

  • DNA Intercalation : Many acridine compounds can insert themselves between DNA base pairs, disrupting normal function and leading to cell death in rapidly dividing cancer cells.
  • Enzyme Inhibition : Inhibition of topoisomerases is a key mechanism by which these compounds affect cellular processes, ultimately leading to apoptosis in tumor cells .

Preclinical Studies

In preclinical evaluations, acridine derivatives have shown varied effects on peripheral blood elements and organ function. For instance, chronic administration of certain acridine derivatives did not significantly impair liver or kidney functions but did indicate some histopathological changes in lymphatic tissues .

Clinical Trials

Some acridine compounds have progressed to clinical trials for their effectiveness in treating metastatic breast cancer. The results from these trials have been promising, highlighting the potential for acridine derivatives as viable chemotherapeutic agents .

Mechanism of Action

The mechanism of action of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit enzymes like topoisomerases, which are essential for DNA unwinding and replication. These interactions make it a potent anticancer and antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
9-Aminoacridine hydrochloride -NH₂ at position 9 230.70 248–250 Strong DNA intercalator; pKa ~10; used as an antiseptic .
N-(2-Nitrophenyl)acridin-9-aminium chloride -NH-(2-nitrophenyl) at position 9 351.08 N/A Nitro group at phenyl ring; precise DNA binding stereochemistry observed .
6-Chloro-2-methoxyacridine derivatives -Cl (position 6), -OCH₃ (position 2) Varies 160–195 Electron-withdrawing Cl and donating OCH₃ alter intercalation efficiency .
Target Compound -NO₂ (position 1), -NH-(CH₂)₂N(Et)₂ at position 9 (dihydrochloride) ~450 (estimated) N/A Enhanced solubility (dihydrochloride); potential for sequence-specific DNA binding due to nitro and cationic side chain .

Electronic and Physicochemical Differences

  • Basicity: The nitro group in the target compound reduces the basicity of the acridine nitrogen compared to 9-aminoacridine hydrochloride (pKa ~10). This may weaken DNA intercalation strength but improve specificity for certain nucleotide sequences .
  • Solubility : The dihydrochloride salt increases water solubility relative to neutral analogs like 9-chloroacridine derivatives, which require organic solvents for dissolution .

Research Implications

The target compound’s unique substituents offer a balance of DNA-binding capability and solubility, making it a candidate for further study in antimicrobial or anticancer applications. Comparative data highlight the critical role of substituent positioning (e.g., nitro at position 1 vs. phenyl ring in ) in modulating biological activity. Future work should prioritize toxicity profiling and in vitro efficacy testing against acridine-resistant pathogens .

Q & A

Basic: What are the standard synthetic routes for preparing this acridine derivative?

Answer:
The compound is synthesized via nucleophilic substitution of 9-chloroacridine precursors. Key steps include:

  • Step 1: Nitration of acridine at position 1 using mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration .
  • Step 2: Substitution at position 9 with 2-(diethylamino)ethylamine. This reaction typically employs polar aprotic solvents (e.g., DMF) and heating (80–100°C) for 12–24 hours .
  • Step 3: Dihydrochloride salt formation by treating the free base with HCl gas or concentrated HCl in ethanol, followed by recrystallization .

Critical Considerations:

  • Purity of intermediates (e.g., 9-chloro-1-nitroacridine) impacts final yield.
  • Monitor reaction progress via TLC or HPLC to detect side products like unreacted amines or positional isomers .

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.5–9.0 ppm (aromatic protons), δ 3.5–4.0 ppm (methylene groups adjacent to amines), and δ 1.0–1.5 ppm (diethyl groups) .
    • ¹³C NMR: Signals for nitro-substituted carbons (C-1) appear downfield (~150 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .
  • Elemental Analysis: Validates Cl⁻ content (~13.8%) in the dihydrochloride form .

Basic: What assays are used to screen its biological activity?

Answer:

  • DNA Intercalation Assays: UV-Vis spectroscopy to observe hypochromicity and fluorescence quenching upon DNA binding .
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Example Data:

Assay TypeResult (IC₅₀)Reference
DNA Binding2.5 µM
Cytotoxicity10 µM

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Optimization: Replace DMF with less toxic solvents (e.g., acetonitrile) to reduce side reactions .
  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance amine substitution efficiency .
  • Temperature Control: Gradual heating (ramp to 90°C over 1 hour) minimizes decomposition of nitro groups .
  • Workup Strategies: Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) before salt formation .

Advanced: Why does nitration occur at position 1 instead of position 9?

Answer:

  • Electronic Effects: The electron-donating diethylaminoethyl group at position 9 deactivates the ring, directing nitration to the more electron-deficient position 1 .
  • Steric Hindrance: Bulky substituents at position 9 block nitration at adjacent positions .

Validation: Computational modeling (DFT) shows lower activation energy for nitration at position 1 .

Advanced: What structural modifications reduce toxicity while retaining bioactivity?

Answer:

  • Side Chain Alterations: Replace diethylamino with morpholino or piperazinyl groups to lower cytotoxicity (e.g., IC₅₀ improved from 10 µM to 25 µM) .
  • Nitro Group Reduction: Convert the nitro group to an amine (-NH₂) via catalytic hydrogenation (Pd/C, H₂), reducing reactive oxygen species (ROS) generation .

Toxicity Data:

ModificationLD₅₀ (mg/kg)Reference
Parent Compound50
Morpholino Analog120

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Impurity Identification: Compare MS/MS fragmentation patterns with suspected byproducts (e.g., unreacted 9-chloroacridine) .
  • Dynamic NMR: Variable-temperature ¹H NMR can reveal conformational exchange broadening (e.g., amine proton tautomerism) .
  • 2D-COSY/HMBC: Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .

Advanced: How does solvent choice affect stability in biological assays?

Answer:

  • Aqueous Buffers: Rapid hydrolysis occurs at pH >7.0 due to nitro group instability. Use phosphate buffer (pH 6.5) for short-term studies .
  • DMSO Stock Solutions: Limit DMSO concentration to <0.1% to avoid protein denaturation and false positives .
  • Light Sensitivity: Protect from UV light to prevent photodegradation (half-life decreases from 48h to 12h under UV) .

Advanced: What analytical methods quantify this compound in complex matrices (e.g., plasma)?

Answer:

  • HPLC-UV: C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), detection at 365 nm .
  • LC-MS/MS: MRM transitions m/z 411 → 284 (quantifier) and 411 → 198 (qualifier) enhance specificity .
  • Sample Preparation: Protein precipitation with cold acetonitrile (1:4 v/v) removes interferents .

Advanced: What mechanistic studies elucidate its bioactivity (e.g., DNA intercalation vs. enzyme inhibition)?

Answer:

  • Fluorescence Titration: Measure changes in ethidium bromide displacement to confirm DNA intercalation .
  • Enzyme Kinetics: Test inhibition of topoisomerase II via gel electrophoresis (relaxation assay) .
  • Molecular Docking: Simulate binding to DNA grooves (e.g., d(CGATCG)₂) or enzyme active sites (e.g., acetylcholinesterase) .

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